molecular formula C8H5ClF3NO B1314144 N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride CAS No. 74467-04-2

N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride

Cat. No.: B1314144
CAS No.: 74467-04-2
M. Wt: 223.58 g/mol
InChI Key: QKICFEIYQLMRAK-QPEQYQDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is a chemical compound with the molecular formula C8H5ClF3NO and a molecular weight of 223.58 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group attached to a benzene ring, along with a hydroxyimino and a chloride group. It is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

The synthesis of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride typically involves the following steps :

    Formation of Aldehyde Oxime: Aromatic aldehyde is treated with hydroxylamine hydrochloride and sodium carbonate solution to form the corresponding aldehyde oxime.

    Reaction with N-Chlorosuccinimide: The aldehyde oxime is then reacted with N-chlorosuccinimide (NCS) to produce the aryl hydroximino chloride.

    Formation of 1,3-Dipole: The final step involves the formation of a 1,3-dipole in situ by adding triethylamine (TEA) in dimethylformamide (DMF).

Chemical Reactions Analysis

N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride undergoes various chemical reactions, including :

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The compound is known to participate in substitution reactions, where the chloride group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride has several scientific research applications :

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of various derivatives and intermediates.

    Biology: The compound is utilized in biochemical studies, including proteomics research.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride involves its interaction with specific molecular targets and pathways . The hydroxyimino group can form hydrogen bonds with target molecules, while the trifluoromethyl group enhances the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride can be compared with other similar compounds, such as :

  • 2-Methyl-3-(trifluoromethyl)benzoyl chloride
  • 2-Chloro-5-(trifluoromethyl)benzenecarboximidamide hydrochloride
  • 3-Chloro-4-(trifluoromethoxy)benzoyl chloride

These compounds share structural similarities but differ in their functional groups and reactivity. This compound is unique due to its hydroxyimino and chloride groups, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

(1Z)-N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO/c9-7(13-14)5-3-1-2-4-6(5)8(10,11)12/h1-4,14H/b13-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKICFEIYQLMRAK-QPEQYQDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=NO)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C(=N/O)/Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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